
Diammonium bis(oxalato)palladate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium bis(oxalato)palladate(2-) is a coordination compound consisting of palladium(II) ion coordinated with two oxalate ligands and two ammonium ions. The chemical formula for this compound is (NH4)2[Pd(C2O4)2]. It is known for its applications in various fields, including catalysis and materials science.
Méthodes De Préparation
Diammonium bis(oxalato)palladate(2-) can be synthesized through several methods. One common synthetic route involves the reaction of palladium(II) chloride with oxalic acid in the presence of ammonium hydroxide. The reaction proceeds as follows:
[ \text{PdCl}_2 + 2 \text{C}_2\text{O}_4^{2-} + 2 \text{NH}_4^+ \rightarrow (NH_4)_2[Pd(C_2O_4)_2] + 2 \text{Cl}^- ]
Another method involves the reaction of palladium(II) oxide with oxalic acid and ammonium hydroxide. The reaction conditions typically require an aqueous medium and controlled temperature to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
Diammonium bis(oxalato)palladate(2-) undergoes various chemical reactions, including:
Substitution Reactions: The oxalate ligands can be substituted by other ligands such as chloride or nitrate under appropriate conditions.
Reduction Reactions: The palladium(II) center can be reduced to palladium(0) using reducing agents like hydrogen gas or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the palladium(II) center is oxidized to higher oxidation states.
Common reagents used in these reactions include hydrochloric acid, nitric acid, hydrogen gas, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diammonium bis(oxalato)palladate(2-) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Materials Science: The compound is utilized in the synthesis of palladium-based materials, which have applications in electronics and nanotechnology.
Biological Studies: It is studied for its potential cytotoxic effects and interactions with biological molecules.
Industrial Applications: The compound is used in the production of palladium-based catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of diammonium bis(oxalato)palladate(2-) involves the coordination of palladium(II) with oxalate ligands. The oxalate ligands stabilize the palladium(II) center and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Diammonium bis(oxalato)palladate(2-) can be compared with other palladium(II) oxalate complexes, such as potassium bis(oxalato)palladate(2-) and silver bis(oxalato)palladate(2-). These compounds share similar coordination environments but differ in their counterions and specific applications. The uniqueness of diammonium bis(oxalato)palladate(2-) lies in its ammonium counterions, which can influence its solubility and reactivity.
Similar compounds include:
- Potassium bis(oxalato)palladate(2-)
- Silver bis(oxalato)palladate(2-)
- Palladium(II) oxalate complexes with different ligands
Propriétés
Formule moléculaire |
C4H8N2O8Pd |
|---|---|
Poids moléculaire |
318.54 g/mol |
Nom IUPAC |
diazanium;oxalate;palladium(2+) |
InChI |
InChI=1S/2C2H2O4.2H3N.Pd/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);2*1H3;/q;;;;+2/p-2 |
Clé InChI |
LCIXDUJWYFCUSK-UHFFFAOYSA-L |
SMILES canonique |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


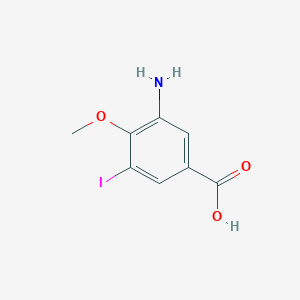
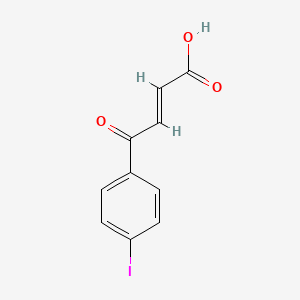


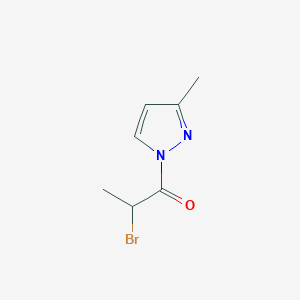

![1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12835510.png)
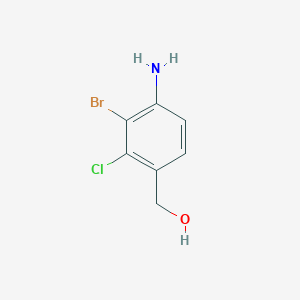



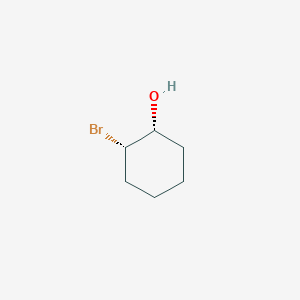
![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12835539.png)

